molecular formula C18H17N3O2S B11377568 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B11377568
M. Wt: 339.4 g/mol
InChI Key: XINRYWHPXDCDML-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions, and a thiadiazole ring substituted with a phenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the following steps:

    Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.

    Synthesis of 3-phenyl-1,2,4-thiadiazole-5-amine: This can be synthesized by reacting thiosemicarbazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reaction: Finally, the 3,4-dimethylphenoxyacetic acid is coupled with 3-phenyl-1,2,4-thiadiazole-5-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and phenoxy rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Hydroxylated or carboxylated derivatives of the phenoxy ring.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may have potential applications as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The phenoxy and thiadiazole moieties could play a role in binding to the target, while the acetamide group could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

    2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide lies in its specific combination of functional groups. The presence of both a phenoxy group and a thiadiazole ring, along with the acetamide linkage, gives it distinct chemical and biological properties that may not be present in similar compounds with different substituents.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C18H17N3O2S/c1-12-8-9-15(10-13(12)2)23-11-16(22)19-18-20-17(21-24-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,20,21,22)

InChI Key

XINRYWHPXDCDML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CC=C3)C

Origin of Product

United States

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